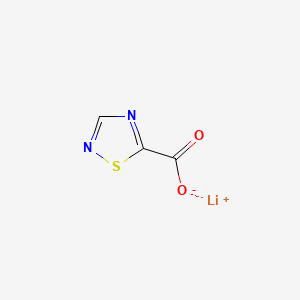

Lithium 1,2,4-thiadiazole-5-carboxylate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3HLiN2O2S |

|---|---|

Molecular Weight |

136.1 g/mol |

IUPAC Name |

lithium;1,2,4-thiadiazole-5-carboxylate |

InChI |

InChI=1S/C3H2N2O2S.Li/c6-3(7)2-4-1-5-8-2;/h1H,(H,6,7);/q;+1/p-1 |

InChI Key |

QUDYEQPEFYTUCW-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=NSC(=N1)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,2,4 Thiadiazole 5 Carboxylate Scaffolds

Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Ring System

The formation of the 1,2,4-thiadiazole ring is a cornerstone of its chemistry, with several synthetic routes developed to achieve this scaffold. These methods often involve the oxidative cyclization of sulfur- and nitrogen-containing acyclic precursors.

One of the most direct methods for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. acs.org This process utilizes a variety of oxidizing agents to facilitate the formation of the intramolecular N–S bond. acs.orgrsc.org

A notable advancement in this area is the use of biocatalysts. Vanadium-dependent haloperoxidases (VHPOs) have been shown to be effective catalysts for the intermolecular oxidative dimerization of thioamides, using a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. acs.org The proposed mechanism begins with the enzyme-catalyzed S-bromination of the thioamide, which activates it for the addition of a second thioamide molecule. A subsequent bromination event initiates the ring closure to form the 1,2,4-thiadiazole ring. acs.org This chemoenzymatic approach offers high yields and excellent chemoselectivity under mild conditions. acs.org

| Thioamide Substrate | Enzyme | Yield (%) |

| Thiobenzamide (B147508) | CpVBPO | 95 |

| 4-Methylthiobenzamide | CpVBPO | 70 |

| 4-Methoxythiobenzamide | CpVBPO | 99 |

| 4-Chlorothiobenzamide | CpVBPO | 99 |

Data sourced from the Journal of the American Chemical Society. acs.org

Photocatalysis offers another modern approach. For instance, cuprous oxide (Cu₂O) rhombic dodecahedra can effectively photocatalyze the cyclization of thiobenzamide to 3,5-diphenyl-1,2,4-thiadiazole. rsc.org The mechanism is believed to involve the formation of thioamide radical cations, which dimerize and then cyclize to yield the final product. rsc.org

While thiosemicarbazide (B42300) derivatives are common precursors for 1,3,4-thiadiazoles, specific intermediates derived from them, such as imidoyl thioureas, are key for accessing the 1,2,4-thiadiazole scaffold. ptfarm.plorganic-chemistry.org The intramolecular oxidative S-N bond formation within an imidoyl thiourea (B124793) intermediate is an efficient route to 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org This transformation can be achieved using various methods:

Hypervalent Iodine Reagents : Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the cyclization of imidoyl thioureas, offering very short reaction times and high yields under metal-free conditions. organic-chemistry.org

Electrochemical Oxidation : An electro-oxidative approach provides a catalyst- and external oxidant-free method for the intramolecular dehydrogenative N–S bond formation, compatible with a broad range of functional groups. organic-chemistry.org

Iodine-Mediated Oxidation : Molecular iodine (I₂) can be used to promote oxidative C-N and N-S bond formations, providing a metal-free and environmentally favorable strategy for synthesizing 5-amino-1,2,4-thiadiazoles from isothiocyanates, which are related to thiosemicarbazide synthons. organic-chemistry.orgnih.gov

The use of hydrazone and acylhydrazone precursors is a well-established method for the synthesis of five-membered heterocycles. However, this pathway predominantly leads to the formation of the 1,3,4-thiadiazole (B1197879) isomeric ring system. thieme-connect.comnih.govnih.govnih.govthieme-connect.comjocpr.com For instance, the reaction of aldehyde hydrazones with disulfur (B1233692) dichloride yields 2,5-diaryl-1,3,4-thiadiazoles. thieme-connect.comthieme-connect.com Similarly, the acid-catalyzed cyclization of acylthiosemicarbazides, which can be formed from acylhydrazides, typically produces 1,3,4-thiadiazole derivatives. nih.govnih.gov Therefore, this route is not generally employed for the direct construction of the 1,2,4-thiadiazole scaffold.

Multi-component reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. researchgate.netnih.gov While MCRs are widely used for synthesizing heterocycles like thiazoles and 1,3,4-thiadiazoles, their application for the direct synthesis of the 1,2,4-thiadiazole ring is less common. researchgate.netnih.govacs.org However, multi-component strategies can be adapted for this purpose. For example, a [3+2] oxidative cyclization involving a 2-amino-1,3,4-thiadiazole (B1665364) substrate and a substituted phenyl isothiocyanate, promoted by molecular iodine, has been used to generate a fused 1,3,4-thiadiazole- ptfarm.plthieme-connect.comresearchgate.net-thiadiazole system. nih.govfrontiersin.org This demonstrates the potential for building the 1,2,4-thiadiazole ring through processes that bring together multiple components in a sequential, one-pot fashion.

Regioselective Functionalization and Carboxylation at the 5-Position

To produce the target carboxylate, the pre-formed 1,2,4-thiadiazole ring must be functionalized at the C5 position. This is a critical step that requires high regioselectivity.

One effective strategy involves the reaction of a 1,3,4-oxathiazol-2-one (B8730521) intermediate with ethyl cyanoformate. This reaction generates an ethyl 1,2,4-thiadiazole-5-carboxylate. nih.gov This ester serves as a direct precursor to the desired carboxylic acid via hydrolysis. nih.gov

Another powerful method is the direct C-H functionalization of the heterocyclic ring. A patent describes a process for the alkoxycarbonylation of a 3-methyl-1,2,4-thiadiazole at the 5-position. google.com This reaction can be performed via a lithium exchange, where the heterocycle is first treated with an organolithium reagent to generate a lithiated intermediate, which then reacts with an alkoxycarbonylating agent. google.com

| Starting Material | Reagents | Product | Reference |

| 1,3,4-Oxathiazol-2-one | 1. (Chlorothio)formyl chloride; 2. Ethyl cyanoformate | Ethyl 1,2,4-thiadiazole-5-carboxylate | nih.gov |

| 3-Methyl-1,2,4-thiadiazole | 1. Organolithium reagent; 2. Alkoxycarbonylating agent | Alkyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | google.com |

Introduction of Lithium Counterions: Ion Exchange and Direct Synthesis Routes

The final step in the synthesis of the title compound is the formation of the lithium salt of 1,2,4-thiadiazole-5-carboxylic acid. This can be accomplished through two primary methods.

The most straightforward method is the direct saponification of an ester precursor, such as ethyl 1,2,4-thiadiazole-5-carboxylate, using lithium hydroxide (B78521) (LiOH). nih.gov The reaction is typically carried out in a mixture of an organic solvent like methanol (B129727) (MeOH) or tetrahydrofuran (B95107) (THF) and water. nih.govsciforum.net The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to hydrolysis. The resulting carboxylic acid is immediately neutralized by the lithium cation present in the reaction medium to form the stable lithium carboxylate salt. nih.govresearchgate.net

An alternative method involves ion exchange chromatography. wipo.intosti.gov In this process, a solution containing a different salt of the carboxylate (e.g., sodium or potassium 1,2,4-thiadiazole-5-carboxylate) is passed through a column packed with a cation-exchange resin that has been pre-charged with lithium ions (Li⁺). wipo.intosti.gov As the solution flows through the resin, the sodium or potassium ions are exchanged for the lithium ions bound to the resin. The eluate collected from the column is a solution of the desired lithium 1,2,4-thiadiazole-5-carboxylate. This technique is particularly useful for purifying lithium salts and can be operated in a continuous countercurrent mode for industrial applications. osti.gov

Stereochemical Considerations and Control in 1,2,4-Thiadiazole Synthesis

The 1,2,4-thiadiazole ring itself is a planar, aromatic system and is therefore achiral. Stereochemical considerations become crucial when substituents attached to the carbon atoms of the heterocycle (at the C3 and C5 positions) bear stereogenic centers. The primary challenge and goal in the asymmetric synthesis of 1,2,4-thiadiazole derivatives is to control the three-dimensional arrangement of these substituents. Research in this area focuses on introducing chirality either by using enantiomerically pure starting materials or by employing strategies that guide the stereochemical outcome of a reaction.

Strategies for Stereochemical Control:

Use of Chiral Precursors: The most direct method to obtain an enantiomerically pure 1,2,4-thiadiazole derivative is to construct the heterocyclic ring from starting materials that already possess the desired stereocenter. This approach transfers the existing chirality from the precursor to the final product.

Chiral Auxiliaries: A powerful and widely used strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.orgsigmaaldrich.comnumberanalytics.com This auxiliary directs the stereochemical course of a subsequent reaction, creating a new stereocenter with a high degree of diastereoselectivity. numberanalytics.comscielo.org.mx After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Common auxiliaries include Evans-type oxazolidinones and various sulfur-based compounds derived from amino acids. scielo.org.mxspringerprofessional.de In the context of 1,2,4-thiadiazoles, a chiral auxiliary could be appended to a precursor, such as a thioamide or amidine, to control the stereochemistry of a substituent introduced before or after the formation of the thiadiazole ring.

Asymmetric Catalysis: The development of enantioselective catalysis offers a more elegant and atom-economical approach. A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. While specific examples for the direct asymmetric synthesis of the 1,2,4-thiadiazole ring are not extensively documented, principles from related heterocyclic systems are applicable. For instance, the atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved using a chiral phosphoric acid catalyst, which induces axial chirality in the final product. nih.gov This highlights the potential for using chiral Brønsted acids or other organocatalysts to control stereochemistry in thiadiazole synthesis.

Substrate-Controlled Diastereoselective Reactions: In molecules containing a pre-existing stereocenter, that center can influence the outcome of subsequent reactions. For example, in the synthesis of related 1,2,5-thiadiazolidine 1,1-dioxides, the addition of a nucleophile to the C=N bond creates a new stereocenter, and the stereochemistry of this addition can be influenced by the adjacent substituent, leading to a diastereoselective outcome. sci-hub.se

The following table summarizes these conceptual approaches to achieving stereocontrol.

Table 1: Illustrative Strategies for Stereochemical Control in Substituted 1,2,4-Thiadiazole Synthesis

| Strategy | General Method Description | Potential Transformation Example | Stereochemical Goal |

|---|---|---|---|

| Chiral Pool Synthesis | Using an enantiopure starting material (e.g., an amino acid derivative) to build the thiadiazole scaffold. | Cyclization of a thioamide derived from a chiral amino acid. | High Enantiomeric Excess (ee) |

| Chiral Auxiliary | Temporary attachment of a recoverable chiral molecule (e.g., Evans oxazolidinone) to a precursor to direct alkylation of a substituent. wikipedia.orgspringerprofessional.de | Diastereoselective alkylation of a substituent on the thiadiazole ring. | High Diastereomeric Excess (de) |

| Asymmetric Catalysis | Employing a chiral catalyst (e.g., chiral phosphoric acid) to facilitate an enantioselective ring formation or functionalization. nih.gov | Atroposelective synthesis of a C-N axially chiral 1,2,4-thiadiazole. nih.gov | High Enantiomeric Ratio (er) |

| Substrate Control | A stereocenter already present in a thiadiazole precursor directs the formation of a new stereocenter. sci-hub.se | Diastereoselective reduction of a ketone on a side chain attached to the thiadiazole ring. | High Diastereomeric Excess (de) |

Green Chemistry Principles and Catalytic Methods in the Synthesis of 1,2,4-Thiadiazole-5-carboxylates

Modern organic synthesis places a strong emphasis on developing environmentally benign and efficient chemical processes. The synthesis of the 1,2,4-thiadiazole core, including carboxylate derivatives, has benefited significantly from the application of green chemistry principles and the development of novel catalytic methods. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy and energy efficiency.

Catalytic Approaches:

Iodine-Catalyzed Oxidative Dimerization: A prominent method for forming the 1,2,4-thiadiazole ring is the oxidative dimerization of thioamides. Molecular iodine (I₂) has emerged as an effective catalyst for this transformation. This approach is often metal-free and can proceed under mild conditions. organic-chemistry.org

Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas, leading to 3-substituted-5-arylamino-1,2,4-thiadiazoles in excellent yields and with very short reaction times. organic-chemistry.org

Copper Catalysis: Transition metals like copper have been employed to catalyze the formation of 1,2,4-thiadiazole rings. For example, a CuBr catalyst can be used in the cyclization reaction between a benzamidine (B55565) and a nitrile to form a related triazole intermediate, which can then be further elaborated. nih.gov

Green Synthetic Methods:

Electrochemical Synthesis: Electrochemistry offers a powerful green alternative to traditional chemical oxidants. The electro-oxidative intramolecular dehydrogenative N-S bond formation in imidoyl thioureas allows for the synthesis of a wide range of 3-substituted 5-amino-1,2,4-thiadiazoles. This method is advantageous as it operates under catalyst- and external chemical oxidant-free conditions at room temperature. organic-chemistry.org

Use of Benign Solvents: Performing reactions in environmentally friendly solvents is a cornerstone of green chemistry. An iodine-mediated protocol for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates has been successfully developed in water, which is a significant improvement over volatile organic solvents. organic-chemistry.org

Air as a Green Oxidant: One of the most sustainable approaches involves using air as the terminal oxidant. A facile synthesis of 5-amino-1,2,4-thiadiazoles has been reported using elemental sulfur, with air serving as the green oxidant, promoted by sodium carbonate. organic-chemistry.org This method is notable for its low cost, low toxicity of reagents, and for producing water as the only byproduct. organic-chemistry.org

Transition-Metal-Free Reactions: Many modern methods focus on avoiding heavy or toxic transition metals. Base-mediated tandem reactions that proceed via an intramolecular dehydrogenative N-S bond formation allow for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles without the need for a metal catalyst. organic-chemistry.orgacs.org

The following table provides a comparative overview of various catalytic and green synthetic methods for the 1,2,4-thiadiazole scaffold.

Table 2: Comparison of Catalytic and Green Synthetic Methods for 1,2,4-Thiadiazoles

| Method | Catalyst/Reagent | Key Green/Catalytic Feature | Typical Substrates | Reported Yields |

|---|---|---|---|---|

| Electrochemical Synthesis | None (Electricity) | Avoids chemical oxidants; catalyst-free; mild conditions. organic-chemistry.org | Imidoyl thioureas | Good to Excellent |

| Oxidative Dimerization | I₂ in Water | Metal-free; uses water as a benign solvent. organic-chemistry.org | Isothiocyanates | Good |

| Base-Promoted Cyclization | Sodium Carbonate / Air | Uses air as the terminal oxidant; elemental sulfur source; water as byproduct. organic-chemistry.org | Amidines, Elemental Sulfur | Good |

| Intramolecular Cyclization | PIFA | Metal-free; short reaction times. organic-chemistry.org | Imidoyl thioureas | 70-87% |

| Base-Mediated Dehydrogenation | NaH in DMF | Transition-metal-free synthesis of unsymmetrical thiadiazoles. acs.org | Amidines, Dithioesters | Good to Excellent |

| Copper-Catalyzed Reaction | CuBr / Cs₂CO₃ | Catalytic use of transition metal for C-N bond formation. nih.gov | Benzamidines, Nitriles | ~71% (for intermediate) |

Computational and Theoretical Chemistry Studies of Lithium 1,2,4 Thiadiazole 5 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lithium 1,2,4-thiadiazole-5-carboxylate, DFT calculations are instrumental in understanding its fundamental chemical and physical properties. By employing functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), it is possible to obtain accurate predictions of the molecule's geometry, electronic properties, and spectroscopic signatures. scielo.brnih.govacs.org

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The planarity of the 1,2,4-thiadiazole (B1232254) ring is a key feature, and its interaction with the carboxylate group and the lithium ion is of particular interest. nih.govresearchgate.netfigshare.com

Conformational analysis of the carboxylate group relative to the thiadiazole ring reveals the rotational barriers and the most stable orientations. The orientation of the carboxylate group can significantly influence the electronic properties and intermolecular interactions of the compound. The position of the lithium ion relative to the carboxylate and the heteroatoms of the thiadiazole ring is also determined, providing insight into the coordination environment of the lithium cation.

Table 1: Optimized Geometric Parameters for 1,2,4-Thiadiazole-5-carboxylate Anion (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C5-C(carboxylate) | 1.510 | ||

| C(carboxylate)-O1 | 1.255 | ||

| C(carboxylate)-O2 | 1.255 | ||

| N2-C3 | 1.320 | ||

| C3-N4 | 1.380 | ||

| N4-C5 | 1.330 | ||

| C5-S1 | 1.750 | ||

| S1-N2 | 1.710 | ||

| O1-C(carboxylate)-O2 | 125.0 | ||

| N4-C5-C(carboxylate) | 120.5 | ||

| S1-C5-C(carboxylate) | 118.5 | ||

| O2-C(carboxylate)-C5-N4 |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP map would highlight the electronegative regions, primarily around the oxygen atoms of the carboxylate group and the nitrogen atoms of the thiadiazole ring, as sites susceptible to interaction with the lithium cation and other electrophiles. uomustansiriyah.edu.iqrsc.orgresearchgate.net

Table 2: Calculated NBO Charges for this compound

| Atom | NBO Charge (e) |

| Li | +0.95 |

| O1 (carboxylate) | -0.78 |

| O2 (carboxylate) | -0.78 |

| C (carboxylate) | +0.70 |

| C5 (ring) | -0.15 |

| N4 (ring) | -0.35 |

| C3 (ring) | +0.10 |

| N2 (ring) | -0.30 |

| S1 (ring) | +0.51 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. jchemlett.comresearchgate.netsapub.org

For the 1,2,4-thiadiazole-5-carboxylate anion, the HOMO is expected to be localized primarily on the carboxylate group and the sulfur atom, making these the primary sites for electrophilic attack. The LUMO is likely distributed over the thiadiazole ring, particularly the carbon and nitrogen atoms, indicating these as potential sites for nucleophilic attack. The presence of the lithium ion will influence the energies of these orbitals.

Table 3: Frontier Molecular Orbital Energies of 1,2,4-Thiadiazole-5-carboxylate Anion

| Orbital | Energy (eV) |

| HOMO | -3.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 2.7 |

Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into processes such as solvation, diffusion, and conformational changes in a condensed phase. For this compound, MD simulations can model its behavior in various solvents. nih.govrsc.orgnih.gov

These simulations can reveal the structure of the solvation shell around the lithium ion and the carboxylate group, showing how solvent molecules arrange themselves and interact with the solute. This is crucial for understanding the solubility and transport properties of the salt in electrolyte solutions. Intermolecular interactions, such as hydrogen bonding (if protic solvents are used) and ion-dipole interactions, can be analyzed in detail. acs.orgyoutube.com

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Characterization

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. researchgate.netyoutube.com For reactions involving this compound, such as its decomposition or its role in a chemical synthesis, these calculations can map out the potential energy surface.

By locating the transition state structures and calculating their energies, activation barriers for different reaction pathways can be determined. acs.org This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome. For instance, the decarboxylation mechanism of the compound upon heating could be investigated, providing insights into its thermal stability.

Aromaticity Indices and Electronic Delocalization Patterns within the 1,2,4-Thiadiazole Ring

The aromaticity of the 1,2,4-thiadiazole ring is a key determinant of its stability and reactivity. isres.orgwikipedia.org Aromaticity can be quantified using various indices derived from computational methods, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS calculations involve placing a "ghost" atom at the center of the ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character. The HOMA index, on the other hand, is based on the deviation of bond lengths from an ideal aromatic system. These indices provide a quantitative measure of the degree of electronic delocalization within the thiadiazole ring, confirming its aromatic nature and how it is influenced by the carboxylate substituent. mdpi.comutar.edu.my

Coordination Chemistry and Ligand Properties of 1,2,4 Thiadiazole 5 Carboxylates

Chelation Behavior and Metal-Ligand Binding Modes (e.g., N, S, and O Coordination)

The 1,2,4-thiadiazole-5-carboxylate anion presents multiple potential donor atoms for coordination with metal ions, including the nitrogen atoms at the 2- and 4-positions, the ring sulfur atom, and the oxygen atoms of the carboxylate group. This poly-dentate nature allows for a variety of binding modes.

Research on analogous thiadiazole derivatives suggests that coordination commonly involves one of the heterocyclic nitrogen atoms and a donor atom from an adjacent substituent. nih.gov For 1,2,4-thiadiazole-5-carboxylate, the most probable chelation mode involves coordination of a metal ion to the nitrogen atom at the N4 position and one of the oxygen atoms of the carboxylate group. This arrangement results in the formation of a thermodynamically stable five-membered chelate ring.

The carboxylate group itself can exhibit different coordination behaviors. It can act as a monodentate ligand, where only one oxygen atom binds to the metal center, or as a bidentate chelating ligand, where both oxygen atoms coordinate to the same metal. Furthermore, it can function as a bridging ligand, linking two or more metal centers. The specific binding mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of any other ligands present in the coordination sphere. While the "harder" nitrogen and oxygen atoms are generally favored for coordination by many metal ions, the "softer" ring sulfur atom also represents a potential binding site, particularly for softer metal ions. rsc.org

Table 1: Potential Coordination Modes of 1,2,4-Thiadiazole-5-carboxylate

| Coordination Mode | Donor Atoms Involved | Description |

| Bidentate Chelation | N4, O (carboxylate) | Forms a stable 5-membered ring; a highly probable mode. |

| Bidentate Chelation | O, O' (carboxylate) | The carboxylate group chelates to the metal center. |

| Monodentate | N4 or N2 | Coordination through one of the ring nitrogen atoms. |

| Monodentate | O (carboxylate) | Coordination through one of the carboxylate oxygen atoms. |

| Bridging | O, O' (carboxylate) | The carboxylate group bridges two different metal centers. |

| Multidentate | N, O, S | Involvement of multiple donor sites, potentially leading to polymeric structures. |

Synthesis and Characterization of Novel Metal Complexes (excluding their biological activities)

The synthesis of novel metal complexes using the 1,2,4-thiadiazole-5-carboxylate ligand typically begins with the formation of the ligand salt. The parent 1,2,4-thiadiazole-5-carboxylic acid is deprotonated using a suitable base, such as lithium hydroxide (B78521), in a polar solvent like methanol (B129727) or ethanol. nih.gov The resulting solution of Lithium 1,2,4-thiadiazole-5-carboxylate can then be reacted directly with a salt of the desired metal (e.g., transition metal halides, acetates, or nitrates).

A general synthetic protocol involves the dropwise addition of the metal salt solution to a stirred solution of the lithium ligand salt at room or elevated temperature. The resulting metal complex may precipitate from the solution directly or can be isolated by solvent evaporation. Purification is typically achieved through recrystallization from an appropriate solvent.

The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and composition.

Table 2: Standard Techniques for Characterization of 1,2,4-Thiadiazole-5-carboxylate Metal Complexes

| Technique | Purpose |

| Elemental Analysis (CHN) | Determines the empirical formula and confirms the metal-to-ligand ratio. |

| Infrared (IR) Spectroscopy | Identifies the coordination sites by observing shifts in vibrational frequencies of functional groups (C=O, C=N). nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides information about the ligand's structure in solution and confirms complex formation. |

| X-ray Diffraction (XRD) | Determines the precise solid-state structure, including bond lengths, bond angles, and overall coordination geometry. nih.gov |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and confirms the presence of coordinated or lattice solvent molecules. |

Spectroscopic Investigations of Coordination Environments, including Solid-State and Solution-State NMR (e.g., ⁷Li NMR in complexes)

Spectroscopic methods are indispensable for probing the coordination environment of the metal ion in complexes of 1,2,4-thiadiazole-5-carboxylate.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide direct evidence of coordination. A significant shift in the asymmetric and symmetric stretching frequencies (ν) of the carboxylate group (COO⁻) indicates its involvement in binding. For instance, a shift in the C=N stretching frequency within the thiadiazole ring would point to coordination through a ring nitrogen. nih.gov

NMR Spectroscopy: Both solution-state and solid-state NMR are powerful tools. In ¹H and ¹³C NMR spectra, the coordination of the metal ion causes shifts in the chemical shifts of the protons and carbons of the thiadiazole ring, particularly those close to the binding site. nih.govresearchgate.net

For the specific case of This compound , ⁷Li NMR spectroscopy is exceptionally informative. The chemical shift, peak intensity, and line width of the ⁷Li signal are highly sensitive to the lithium ion's immediate electronic environment. This technique can distinguish between:

A fully solvated Li⁺ ion , which would exhibit a chemical shift close to that of the lithium salt in the pure solvent.

A solvent-separated ion pair , where the lithium ion is not directly bound to the ligand but remains in close proximity.

A contact ion pair , where direct coordination between the Li⁺ ion and the N and/or O donor atoms of the thiadiazole-carboxylate ligand occurs. Direct coordination would result in a noticeable change in the ⁷Li chemical shift.

Table 3: Expected Spectroscopic Shifts Upon Metal Coordination

| Spectroscopy | Group/Nucleus | Expected Observation | Implication |

| IR | Carboxylate (COO⁻) | Shift in asymmetric and symmetric ν(COO⁻) | Coordination via oxygen atom(s). |

| Thiadiazole Ring | Shift in ν(C=N) | Coordination via ring nitrogen atom. | |

| NMR | ¹H, ¹³C (Ring) | Change in chemical shifts (δ) | Alteration of the electronic environment due to metal binding. |

| ⁷Li | Change in chemical shift (δ) and line width | Direct evidence of Li-ligand interaction and coordination environment. |

Theoretical Studies on Metal-Ligand Interactions, Bonding Energetics, and Stability Constants

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the nature of metal-ligand interactions that are often difficult to probe experimentally. rsc.orgjchemlett.com

Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional structure of the metal-ligand complex. This allows for the precise calculation of metal-ligand bond lengths and angles, confirming the coordination number and geometry of the metal center.

Analysis of Bonding and Energetics: To understand the strength and nature of the coordination bonds, methods like Natural Energy Decomposition Analysis (NEDA) can be employed. mdpi.com This analysis partitions the total interaction energy into distinct components:

Electrostatic interaction: The attraction between the positively charged metal ion and the negative charge on the ligand.

Covalent (or orbital) interaction: The energy stabilization resulting from the sharing of electrons between the metal and ligand donor atoms.

Local Reactivity and Stability: Fukui functions and other local reactivity descriptors can be calculated to identify the most nucleophilic sites on the 1,2,4-thiadiazole-5-carboxylate ligand. jchemlett.com These calculations typically confirm that the heteroatoms (N, O, and S) are the most probable sites for electrophilic attack by a metal ion. jchemlett.com Furthermore, theoretical calculations can determine the Gibbs free energy of the complexation reaction, from which the theoretical stability constant of the complex can be derived, offering a measure of its thermodynamic stability in solution. researchgate.net

Table 4: Theoretical Methods and Their Applications

| Theoretical Method | Application in Coordination Chemistry |

| Density Functional Theory (DFT) | Calculation of optimized geometries, electronic structures, and spectroscopic properties. |

| Fukui Function Analysis | Identification of the most reactive coordination sites on the ligand. jchemlett.com |

| Energy Decomposition Analysis (EDA/NEDA) | Quantification of the electrostatic and covalent contributions to the metal-ligand bond. mdpi.com |

| Gibbs Free Energy Calculation | Prediction of the thermodynamic stability and the stability constant of the complex. researchgate.net |

Electrochemical Applications and Materials Science Perspectives

Exploration as Components in Advanced Lithium-Ion Battery Electrode Materials

While direct experimental studies on Lithium 1,2,4-thiadiazole-5-carboxylate as a primary component in lithium-ion battery electrodes are not extensively documented in peer-reviewed literature, the foundational 1,2,4-thiadiazole (B1232254) structure offers intriguing possibilities. Research into related organosulfur compounds, particularly other isomers like 1,3,4-thiadiazole (B1197879), has shown promise for high-capacity cathode materials. researchgate.netacs.orgnih.gov These studies provide a basis for considering the potential of the 1,2,4-thiadiazole scaffold.

The function of electrolyte additives is critical for the stability and performance of lithium-ion batteries. These additives can form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode, preventing electrolyte decomposition and improving cycle life. While specific research into this compound as an electrolyte additive is nascent, the presence of both sulfur and nitrogen in the thiadiazole ring suggests it could play a role in surface chemistry. Heterocyclic compounds are known to interact with electrode surfaces, and the carboxylate group could further influence its solubility and reactivity within the electrolyte. The electrochemical stability of the 1,2,4-thiadiazole ring is a key factor, with some studies indicating that the presence of a sulfonyl group in related structures can significantly influence their electrochemical behavior. mdpi.com

The design of cathode materials based on organic molecules is an expanding field of research, aiming to replace traditional inorganic cathodes with more sustainable and potentially higher-capacity alternatives. The 1,2,4-thiadiazole-5-carboxylate moiety presents a versatile scaffold for such designs. The core principle revolves around the redox activity of the thiadiazole ring, which can theoretically undergo reversible electron transfer reactions.

Key design considerations would include:

Polymerization: To prevent dissolution into the electrolyte, the monomeric this compound would likely need to be polymerized. This approach has been successfully demonstrated with related compounds like 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT), where polymerization leads to stable cathode materials with high gravimetric energy density. researchgate.netnih.gov

Conductivity Enhancement: Organic materials often suffer from low intrinsic electronic conductivity. Therefore, creating composite materials, for instance by integrating the thiadiazole-based polymer with conductive carbons or polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), would be essential. acs.orgnih.gov

Advanced Materials Design Utilizing 1,2,4-Thiadiazole-5-carboxylate Frameworks for Functional Properties

Beyond batteries, the 1,2,4-thiadiazole-5-carboxylate framework has potential in the design of various functional materials. The inherent aromaticity and the presence of multiple heteroatoms make the 1,2,4-thiadiazole ring a valuable building block in coordination chemistry and for the synthesis of materials with specific optical and electronic properties. acs.org For instance, derivatives of 1,2,4-thiadiazole have been investigated for their applications in medicinal chemistry and as ligands in coordination polymers. nih.gov The lithium salt of the carboxylated version could serve as a precursor for creating more complex metal-organic frameworks (MOFs) or coordination polymers where the lithium ion is replaced by a transition metal, potentially leading to materials with interesting magnetic or catalytic properties.

Fundamental Electrochemical Characterization Techniques for Redox Processes and Charge Transfer

To understand the potential of this compound in electrochemical applications, a suite of characterization techniques would be necessary.

Cyclic Voltammetry (CV): This technique is fundamental for determining the redox potentials of the compound, assessing the reversibility of the electrochemical reactions, and gaining initial insights into the reaction mechanism. nih.govuwo.ca CV studies on related 1,2,4-thiadiazole derivatives have shown that they can undergo both oxidation and reduction, although these processes are often irreversible due to subsequent chemical reactions like electropolymerization. acs.orgsemanticscholar.org For instance, studies on 2-amino-5-mercapto-1,3,4-thiadiazole have detailed its electrochemical behavior, revealing an "electron transfer + chemical reaction" (EC) mechanism. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool for probing the kinetics of charge transfer processes and the ionic conductivity of materials. jocpr.combldpharm.comresearchgate.net By applying a small AC voltage and measuring the current response over a range of frequencies, one can model the electrochemical system as an equivalent circuit and extract parameters such as charge transfer resistance and double-layer capacitance. This would be crucial for evaluating the performance of an electrode or electrolyte containing this compound.

Below is a table summarizing the electrochemical characterization techniques and their primary purpose in evaluating a new electrochemical material like this compound.

| Technique | Purpose | Key Information Obtained |

| Cyclic Voltammetry (CV) | To study the redox behavior of the compound. | Redox potentials (oxidation and reduction peaks), electrochemical reversibility, reaction kinetics, and potential for electropolymerization. |

| Electrochemical Impedance Spectroscopy (EIS) | To analyze the impedance of the electrochemical system. | Ionic conductivity, charge transfer resistance, double-layer capacitance, and information about the electrode-electrolyte interface. |

| Galvanostatic Cycling with Potential Limitation (GCPL) | To evaluate the performance in a battery cell. | Charge/discharge capacity, coulombic efficiency, cycle life, and voltage profiles. |

Structure-Property Relationships in Electrochemical Contexts, including Electronic Conductivity and Ionic Mobility

The electrochemical properties of materials based on this compound would be intrinsically linked to their molecular and bulk structure.

Electronic Conductivity: The electronic conductivity of a material based on this compound is expected to be low, a common trait for organic molecules. The conjugated π-system of the 1,2,4-thiadiazole ring allows for some electron delocalization, but efficient charge transport through a bulk material would likely require the formation of a polymer and/or the addition of conductive fillers. The nature and position of substituents on the thiadiazole ring are known to significantly impact the electronic properties of the resulting material.

The following table outlines the expected influence of structural features on the electrochemical properties of materials derived from this compound.

| Structural Feature | Expected Impact on Electrochemical Properties |

| 1,2,4-Thiadiazole Ring | The core redox-active center. Its aromaticity and electron density distribution will govern the redox potential. |

| Carboxylate Group (-COO⁻) | Influences solubility in electrolyte solvents and can act as a coordination site for lithium ions, potentially affecting ionic mobility. As an electron-withdrawing group, it will also modify the electronic properties of the thiadiazole ring. |

| Polymerization | Increases molecular weight to prevent dissolution in the electrolyte for cathode applications. The nature of the polymer backbone will influence electronic conductivity and mechanical properties. |

| Crystal Structure (in solid state) | The packing of molecules and the presence of channels will dictate the ionic mobility of lithium ions in a solid-state application. |

Advanced Reactivity and Mechanistic Studies of 1,2,4 Thiadiazole 5 Carboxylates

Investigation of Ring Opening and Rearrangement Reactions under Various Conditions

While 1,2,4-thiadiazoles substituted at the 3- and 5-positions are generally stable, the ring can be susceptible to cleavage under specific, often harsh, conditions. isres.org The inherent strain and the presence of a relatively weak N-S bond in some related heteroaromatic compounds make them targets for nucleophilic attack, leading to ring opening. researchgate.net

Studies on related five-membered heterocyclic systems provide insight into potential pathways for 1,2,4-thiadiazoles. For instance, heteroaromatic compounds containing an N-S bond, such as isothiazoles and 1,2,5-thiadiazoles, have been shown to undergo nucleophilic attack at the sulfur atom by potent organolithium reagents like n-butyllithium. researchgate.net This attack results in the cleavage of the N-S bond and fragmentation of the ring system. researchgate.net A similar susceptibility might be anticipated for the 1,2,4-thiadiazole (B1232254) ring under forcing conditions with strong nucleophiles.

Furthermore, rearrangement reactions are a known phenomenon in heterocyclic chemistry. The Dimroth rearrangement, for example, describes the isomerization of certain N-heterocycles, such as the rearrangement of a 1,2,4-triazole (B32235) system into a 1,3,4-thiadiazole (B1197879) system under the action of bases. researchgate.net While not directly reported for Lithium 1,2,4-thiadiazole-5-carboxylate, the potential for such skeletal reorganizations under thermal or chemical stress remains an area for investigative studies. The stability of the 1,2,4-thiadiazole ring, particularly when substituted, makes these reactions less common compared to other heterocyclic systems. isres.org

Nucleophilic and Electrophilic Substitution Patterns on the 1,2,4-Thiadiazole Ring

The reactivity of the 1,2,4-thiadiazole ring is dominated by its electron-deficient nature. nih.gov This characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack while rendering them largely inert to electrophilic substitution. isres.orgnih.gov

Nucleophilic Substitution: The C5 position of the 1,2,4-thiadiazole ring is identified as the most reactive site for nucleophilic substitution reactions. isres.org This is due to the electron-withdrawing effects of the two ring nitrogen atoms, which significantly lower the electron density at the C2 and C5 positions. nih.govnih.gov Consequently, a good leaving group at the C5 position, such as a halogen, can be readily displaced by a wide range of nucleophiles. This reactivity is a cornerstone for the functionalization of the thiadiazole scaffold.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the 1,2,4-thiadiazole ring is very limited and generally does not occur under standard conditions such as nitration or halogenation. isres.orgbu.edu.eg The electron-poor character of the ring deactivates it towards attack by electrophiles. nih.gov However, electrophilic attack can occur on other parts of the molecule. For instance, substituents on the ring can direct electrophilic attack, such as the bromination of 2-amino-substituted 1,3,4-thiadiazoles at the 5-position. nih.gov Electrophilic attack can also happen at the ring nitrogen atoms, leading to quaternization and the formation of thiadiazolium salts, depending on the nature of the substituents present. nih.govbu.edu.eg

Below is a data table summarizing the reactivity patterns of the 1,2,4-thiadiazole ring.

Table 1: Reactivity Patterns of the 1,2,4-Thiadiazole Ring

| Reaction Type | Position | Reactivity | Notes |

| Nucleophilic Substitution | C5 | High | Most reactive site for nucleophilic attack. isres.org |

| Nucleophilic Substitution | C3 | Moderate | Less reactive than C5 but still susceptible. |

| Electrophilic Substitution | C3/C5 | Very Low | Ring is electron-deficient and deactivated towards electrophiles. isres.orgnih.gov |

| Electrophilic Attack | Ring Nitrogens | Moderate | Can occur to form thiadiazolium salts, substituent dependent. nih.gov |

Organometallic Reactions, Specifically Lithium Exchange Reactions and Subsequent Quenching Pathways

Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and potent nucleophiles. mt.com Their reaction with heterocyclic compounds can lead to deprotonation or, in the case of halo-substituted systems, metal-halogen exchange. wikipedia.org Lithium-halogen exchange is a kinetically controlled process that is frequently used to convert aryl or vinyl halides into their corresponding organolithium species. wikipedia.orgharvard.edu

The formation of this compound can be envisioned through two primary pathways:

Deprotonation: Treatment of 3-substituted-1,2,4-thiadiazole-5-carboxylic acid with a lithium base, such as lithium hydroxide (B78521) (LiOH), would readily deprotonate the acidic carboxylic acid proton to form the corresponding lithium carboxylate salt. nih.gov

Halogen-Lithium Exchange and Quenching: A more versatile route to a C5-lithiated intermediate involves the reaction of a 5-halo-1,2,4-thiadiazole with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures. nih.govwikipedia.org This exchange generates a highly reactive 5-lithio-1,2,4-thiadiazole intermediate. This species can then be "quenched" by bubbling carbon dioxide (CO2) through the reaction mixture, followed by an aqueous workup, to yield the desired 1,2,4-thiadiazole-5-carboxylic acid, which would exist as the lithium salt prior to acidification.

Once formed, the 5-lithio-1,2,4-thiadiazole intermediate is a powerful nucleophile that can react with a variety of electrophiles, providing a versatile method for introducing diverse functional groups at the C5 position. The carboxylate moiety in the final product can also be derived from the corresponding lithium salt, which itself can be used in further reactions, such as condensations. nih.gov

The table below outlines potential quenching pathways for a 5-lithio-1,2,4-thiadiazole intermediate.

Table 2: Potential Quenching Pathways for 5-Lithio-1,2,4-thiadiazole Intermediates

| Electrophile | Reagent Example | Resulting Functional Group at C5 |

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide | Alkyl Group |

| Esters | Ethyl Acetate | Ketone (after hydrolysis) |

| Disulfides | Dimethyl Disulfide | Thioether |

| Isocyanates | Phenyl Isocyanate | Amide (after hydrolysis) |

Cycloaddition Reactions and the Formation of Fused Heterocyclic Systems

Cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic systems. In the context of 1,2,4-thiadiazoles, these reactions are relevant both for the synthesis of the ring itself and for its elaboration into more complex fused structures.

The synthesis of the 1,2,4-thiadiazole ring can be achieved through [3+2]-cycloaddition reactions. isres.org For instance, an iodine-mediated oxidative [3+2] annulation between 2-aminoheteroarenes and isothiocyanates provides a highly regiospecific route to heteroarene-fused isres.orgresearchgate.netacs.org-thiadiazoles. rsc.org

Conversely, existing 1,2,4-thiadiazole rings can participate as components in cycloaddition reactions to build fused heterocyclic systems. Related thieno-fused 1,2,5-thiadiazoles have been shown to undergo [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles. oup.comacs.orgacs.org While the specific reactivity of this compound in such reactions is not detailed, the underlying heterocyclic framework possesses the potential for such transformations. The synthesis of fused systems like 1,3,4-thiadiazolo[3,2-b]diazepines and indenothiadiazolopyrimidines highlights the utility of thiadiazole rings as building blocks for complex polycyclic molecules. tandfonline.com The development of thio-Diels-Alder reactions, where thiocarbonyls act as dienophiles, further expands the scope of cycloadditions for sulfur-containing heterocycles. rsc.org

Detailed Mechanistic Investigations of Complex Synthetic Pathways and Chemical Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of 1,2,4-thiadiazoles is crucial for optimizing reaction conditions and predicting outcomes. Modern studies often combine experimental evidence with computational calculations to elucidate these complex pathways.

For example, a proposed mechanism for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves a base-mediated tandem reaction, where a key step is the intramolecular dehydrogenative N-S bond formation. acs.org Mechanistic studies, including control experiments, suggest a pathway that may involve a carbamoyl (B1232498) anion acting as a radical initiator. acs.org In another approach, the formation of 1,2,4-thiadiazoles from the oxidative dimerization of thioamides has been investigated. acs.org A proposed mechanism, supported by control experiments, involves two distinct enzyme-catalyzed S-bromination events that are critical for the heterocycle formation. acs.org

In the realm of organometallic reactions, the factors controlling regioselectivity are a key area of mechanistic investigation. Studies on the bromine-lithium exchange in polybrominated aromatic systems have utilized quantum chemical calculations to explain the observed selectivity. uni-regensburg.de These studies reveal that factors such as the coordination of the lithium atom to nearby heteroatoms and the electronic conjugation within the molecule can override steric effects to direct the position of the exchange. uni-regensburg.de Similarly, mechanistic studies on the lithiation of substituted azoles have explored the competition between lateral lithiation (deprotonation of a side chain) and ring cleavage initiated by nucleophilic attack at a ring heteroatom. researchgate.net These detailed investigations provide a deeper understanding of the intrinsic reactivity of the 1,2,4-thiadiazole core and its derivatives.

Future Research Directions and Unexplored Avenues for Lithium 1,2,4 Thiadiazole 5 Carboxylate

Development of Novel Synthetic Strategies for Enhanced Efficiency, Selectivity, and Sustainability

The current synthetic routes to 1,2,4-thiadiazole-5-carboxylic acid, the precursor to the lithium salt, often involve multi-step processes. For instance, one reported synthesis involves the condensation of an amide with (chlorothio)formyl chloride to form a 1,3,4-oxathiazol-2-one (B8730521) intermediate, which is then reacted with ethyl cyanoformate to yield the ethyl ester of 1,2,4-thiadiazole-5-carboxylic acid. nih.gov The final step to obtain the carboxylic acid is hydrolysis using lithium hydroxide (B78521). nih.gov

Future research should focus on developing more efficient and sustainable synthetic methodologies. This could include:

One-Pot Syntheses: Designing a one-pot reaction that combines several steps would significantly improve efficiency by reducing reaction time, solvent usage, and purification efforts. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation could potentially accelerate reaction rates and improve yields for the synthesis of 1,2,4-thiadiazole (B1232254) derivatives.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity products and safer handling of reactive intermediates.

Green Chemistry Approaches: Investigating the use of greener solvents and catalysts would enhance the sustainability of the synthesis.

| Synthetic Step | Current Method | Potential Future Improvement | Anticipated Benefit |

| Ring Formation | Multi-step condensation and cyclization | One-pot synthesis, Microwave-assisted reaction | Increased efficiency, Reduced waste |

| Ester Hydrolysis | Use of aqueous lithium hydroxide | Enzymatic hydrolysis | Milder reaction conditions, Higher selectivity |

| Purification | Flash column chromatography | Crystallization-induced dynamic resolution | Higher purity, Lower solvent consumption |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of lithium 1,2,4-thiadiazole-5-carboxylate is crucial for optimization. While standard spectroscopic techniques like NMR, IR, and Mass Spectrometry are used for characterization of the final products, advanced in-situ spectroscopic methods could provide real-time data on the formation and consumption of intermediates. nih.govnih.gov

Future research could employ:

In-situ FTIR and Raman Spectroscopy: To monitor the vibrational modes of functional groups and track the progress of the cyclization and hydrolysis steps.

Process Analytical Technology (PAT): Integrating spectroscopic probes into the reaction vessel can enable real-time monitoring and control of critical process parameters.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy and diffusion-ordered spectroscopy (DOSY) could be used to elucidate the structure of intermediates and aggregates in solution. A solid-phase vibrational spectroscopic study has been successfully used to identify 2,5-dimercapto-1,3,4-thiadiazole (B142945) and its lithium salt, providing a basis for similar studies on the 1,2,4-isomer. u-fukui.ac.jp

Computational Design of Functionalized Derivatives for Tailored Properties and Specific Applications

Computational chemistry offers a powerful tool for predicting the properties of novel molecules before their synthesis. By functionalizing the 1,2,4-thiadiazole ring of this compound, it is possible to tailor its electronic, optical, and biological properties for specific applications.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To predict the geometric and electronic structures, as well as the spectroscopic properties of functionalized derivatives.

Molecular Docking: To screen libraries of virtual compounds for their potential as inhibitors of biological targets, such as kinases, which has been a fruitful area for other thiadiazole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate the structural features of derivatives with their observed activities, guiding the design of more potent compounds. mdpi.com

| Functional Group | Predicted Property Modification | Potential Application |

| Electron-withdrawing groups (e.g., -NO2, -CF3) | Increased acidity, Altered redox potential | Electron-accepting materials, Catalysis |

| Electron-donating groups (e.g., -NH2, -OCH3) | Modified HOMO/LUMO levels, Enhanced coordination | Organic electronics, Bioconjugation |

| Bulky substituents | Steric hindrance, Altered crystal packing | Control of solid-state properties, Selective catalysts |

Expansion of Coordination Chemistry to Diverse Metal Centers and Polymeric Structures

The carboxylate and thiadiazole nitrogen atoms of this compound make it an excellent candidate as a ligand for a variety of metal ions. While the lithium salt itself is a simple coordination compound, the carboxylate ligand can be used to synthesize more complex coordination polymers and metal-organic frameworks (MOFs).

Future research in this area should explore:

Coordination with Transition Metals: Synthesizing and characterizing coordination compounds with transition metals like copper, zinc, and cobalt could lead to new materials with interesting magnetic, optical, or catalytic properties.

Formation of Coordination Polymers: Investigating the self-assembly of the ligand with various metal ions to form one-, two-, or three-dimensional coordination polymers.

Synthesis of Metal-Organic Frameworks (MOFs): The rigid nature of the 1,2,4-thiadiazole ring makes it a suitable building block for porous MOFs, which could have applications in gas storage, separation, and catalysis.

Exploration of New Roles in Advanced Energy Storage Technologies (beyond conventional battery applications) and Catalysis

While lithium-ion batteries are currently the dominant energy storage technology, there is a growing need for alternative systems. frontiersin.orgiapchem.orgcam.ac.uktau.ac.il The unique chemical structure of this compound suggests potential applications in emerging energy storage and catalytic systems.

Unexplored avenues include:

Redox Flow Batteries: The reversible redox chemistry of the thiadiazole ring could be harnessed in organic redox flow batteries, which are promising for grid-scale energy storage.

Supercapacitors: The high surface area and heteroatom content of materials derived from this compound could make them suitable as electrode materials for supercapacitors.

Electrocatalysis: The nitrogen and sulfur atoms in the thiadiazole ring could act as active sites for electrocatalytic reactions, such as the oxygen reduction reaction or the hydrogen evolution reaction. Thiadiazole derivatives have shown promise as cathode materials in rechargeable lithium batteries. researchgate.net

Organocatalysis: The basic nitrogen atoms in the thiadiazole ring could be utilized in organocatalysis for various organic transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Lithium 1,2,4-thiadiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A microwave-assisted approach is widely used for synthesizing 1,2,4-thiadiazole-5-carboxylate derivatives. For example, cycloaddition of oxathiazolone with ethyl cyanoformate (ECF) in p-xylene at 160°C for 10 minutes under microwave irradiation yields ethyl-1,2,4-thiadiazole-5-carboxylate. This method reduces reaction time and simplifies purification compared to conventional heating . Adjusting solvent choice (e.g., polar aprotic solvents) and optimizing microwave parameters (temperature, duration) can improve yields.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the heterocyclic structure and substituent positions.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., exact mass ~172.031 Da for analogous ethyl esters) .

- HPLC : To assess purity, especially when isolating from complex reaction mixtures.

- FT-IR : To identify functional groups (e.g., carboxylate C=O stretching at ~1700 cm⁻¹).

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Analogous thiadiazole esters (e.g., ethyl derivatives) show sensitivity to humidity and elevated temperatures, necessitating desiccants and inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported biological activities of 1,2,4-thiadiazole derivatives, and what role does the lithium counterion play?

- Methodological Answer : Contradictions in bioactivity data (e.g., anticancer vs. antiviral effects) may arise from structural variations (e.g., substituents at the 3-position) or assay conditions. Systematic structure-activity relationship (SAR) studies are critical. The lithium ion may enhance solubility or modulate electronic properties of the carboxylate group, influencing binding to targets like enzymes or receptors. Comparative studies with sodium/potassium salts can isolate counterion effects .

Q. What are the mechanistic insights into the formation of 1,2,4-thiadiazole-5-carboxylates via cycloaddition reactions, and how can side products be minimized?

- Methodological Answer : The reaction likely proceeds through a [3+2] cycloaddition mechanism between nitrile oxides and thioamides. Side products (e.g., dimerized intermediates) form under prolonged heating. Microwave irradiation accelerates kinetics, reducing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) improves product isolation .

Q. How do green chemistry approaches (e.g., solvent-free grinding or microwave synthesis) impact the scalability and sustainability of 1,2,4-thiadiazole-5-carboxylate production?

- Methodological Answer : Solvent-free grinding minimizes waste and energy consumption but may limit scalability due to manual processing. Microwave synthesis offers better control over reaction parameters and scalability, with p-xylene or DMF as recyclable solvents. Lifecycle assessment (LCA) tools can quantify environmental benefits (e.g., reduced E-factor) compared to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.